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molecular formula C8H3F4N B106752 3-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 149793-69-1

3-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No. B106752
M. Wt: 189.11 g/mol
InChI Key: AYNUKEDZAYOEGG-UHFFFAOYSA-N
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Patent
US07781597B2

Procedure details

A solution of 4-methyl-1H-imidazole (1.98 g, 24.11 mmol) in N-methylpyrrolidinone (NMP) (18 mL) is added to a solution of sodium hydride (0.82 g, 60%, 20.5 mmol) in NMP (18 mL) at 20-25° C. under an atmosphere of nitrogen. The mixture is stirred for 1 hour, before a solution of 3-fluoro-5-trifluoromethyl benzonitrile (XXI) (3.2 g, 16.4 mmol) in NMP (8 mL) is added. The reaction mixture is stirred for 2 hours at 20-25° C. and then water (120 mL) is added within 20 minutes and the resulting suspension is stirred for 16 hours.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[H-].[Na+].F[C:10]1[CH:11]=[C:12]([CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1)[C:13]#[N:14].O>CN1CCCC1=O>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:10]2[CH:17]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:15]=[C:12]([CH:11]=2)[C:13]#[N:14])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0.82 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
18 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the resulting suspension is stirred for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C#N)C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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